2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide
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Overview
Description
2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide is an organic compound that belongs to the class of cyanoacetamides It features a cyano group (-CN) and an acetamide group (-CONH2) attached to a naphthalene ring via a diazenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide typically involves the reaction of naphthylamine with cyanoacetic acid derivatives. One common method is the cyanoacetylation of naphthylamine using cyanoacetic acid or its esters under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of cyanoacetamides often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may include the use of catalysts to enhance the reaction rate and yield. Solvent-free methods and microwave-assisted synthesis are also explored to reduce environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form heterocyclic compounds.
Reduction Reactions: The diazenyl group can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts, such as p-toluenesulfonic acid or sodium hydroxide.
Major Products Formed
Substituted Derivatives: Various substituted cyanoacetamides.
Heterocyclic Compounds: Pyrroles, pyrazoles, and other nitrogen-containing heterocycles.
Reduced Derivatives: Amines and other reduced forms of the original compound.
Scientific Research Applications
2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.
Biological Studies: It serves as a probe for studying enzyme interactions and as a precursor for bioactive molecules.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide involves its interaction with biological targets through its functional groups. The cyano group can form hydrogen bonds and interact with nucleophilic sites on enzymes and receptors. The diazenyl group can undergo redox reactions, influencing cellular redox states and signaling pathways. The compound’s ability to form heterocyclic structures also contributes to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
2-Cyanoacetamide: A simpler analog with similar reactivity but lacking the naphthalene and diazenyl groups.
2-Cyano-N-(2-morpholinoethyl)acetamide: A derivative with a morpholine ring, used in similar applications but with different solubility and reactivity profiles.
Uniqueness
2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide is unique due to its combination of a naphthalene ring and a diazenyl linkage, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing novel materials and bioactive molecules .
Properties
CAS No. |
6317-98-2 |
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Molecular Formula |
C13H10N4O |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-cyano-2-(naphthalen-2-yldiazenyl)acetamide |
InChI |
InChI=1S/C13H10N4O/c14-8-12(13(15)18)17-16-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,(H2,15,18) |
InChI Key |
WIQNAEHWUZLDTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=NC(C#N)C(=O)N |
Origin of Product |
United States |
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